molecular formula C25H32N2OS B12817858 5-Phenyl-3-(5-phenyldecyl)-2-thioxoimidazolidin-4-one

5-Phenyl-3-(5-phenyldecyl)-2-thioxoimidazolidin-4-one

Cat. No.: B12817858
M. Wt: 408.6 g/mol
InChI Key: NDUIQBQQPFZOFN-UHFFFAOYSA-N
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Description

5-Phenyl-3-(5-phenyldecyl)-2-thioxoimidazolidin-4-one is a synthetic heterocyclic compound featuring a 2-thioxoimidazolidin-4-one core substituted at positions 3 and 5 with phenyl and 5-phenyldecyl groups, respectively. The 2-thioxoimidazolidin-4-one scaffold is structurally related to hydantoins and thiohydantoins, which are known for diverse biological activities, including antidiabetic, antimicrobial, and cytotoxic properties . The unique substitution pattern of this compound—particularly the long-chain 5-phenyldecyl group—distinguishes it from simpler analogues and may influence its physicochemical properties (e.g., lipophilicity) and bioactivity .

Synthetic routes to such compounds typically involve cyclocondensation reactions of amino acids or thiosemicarbazones with isothiocyanates or aldehydes. For example, phenylisothiocyanate reacts with S-amino acids in Et₃N/DMF-H₂O to form 3-phenyl-5-alkyl-2-thioxoimidazolidin-4-ones, a method applicable to derivatives like the target compound .

Properties

Molecular Formula

C25H32N2OS

Molecular Weight

408.6 g/mol

IUPAC Name

5-phenyl-3-(5-phenyldecyl)-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C25H32N2OS/c1-2-3-6-13-20(21-14-7-4-8-15-21)16-11-12-19-27-24(28)23(26-25(27)29)22-17-9-5-10-18-22/h4-5,7-10,14-15,17-18,20,23H,2-3,6,11-13,16,19H2,1H3,(H,26,29)

InChI Key

NDUIQBQQPFZOFN-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CCCCN1C(=O)C(NC1=S)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-3-(5-phenyldecyl)-2-thioxoimidazolidin-4-one typically involves multi-step organic reactions

    Formation of Imidazolidinone Core: This can be achieved by reacting a suitable diamine with a carbonyl compound under acidic or basic conditions.

    Introduction of Phenyl Groups: Phenyl groups can be introduced via Friedel-Crafts alkylation or acylation reactions.

    Thioxo Group Addition: The thioxo group is typically introduced through the reaction of the imidazolidinone with sulfurizing agents such as Lawesson’s reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl or thioxo groups, potentially converting them to alcohols or thiols.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and thiols.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

Chemical Applications

1. Building Block in Organic Synthesis

  • The compound serves as a versatile building block for synthesizing more complex organic molecules. Its unique imidazolidinone core structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.

2. Catalysis

  • 5-Phenyl-3-(5-phenyldecyl)-2-thioxoimidazolidin-4-one can be utilized in catalysis due to the presence of the thioxo group, which may facilitate reactions involving nucleophiles and electrophiles. This characteristic is particularly useful in polymerization processes and the development of new materials.

Biological Applications

1. Drug Discovery and Development

  • The compound's structure suggests potential bioactivity, making it a candidate for drug discovery. Research indicates that derivatives of 2-thioxoimidazolidin-4-one exhibit various biological activities, including antimicrobial, anticancer, and antiviral effects . The thioxo group could interact with biological macromolecules, such as proteins and enzymes, potentially leading to therapeutic applications.

2. Anticancer Activity

  • Several studies have highlighted the anticancer properties of imidazolidinone derivatives. For instance, compounds containing similar structural motifs have shown cytotoxic effects against various cancer cell lines, indicating that 5-Phenyl-3-(5-phenyldecyl)-2-thioxoimidazolidin-4-one may also possess similar properties .

3. Antimicrobial Properties

  • The compound's derivatives have been investigated for their antimicrobial activities, showcasing effectiveness against a range of pathogens. This application is crucial in developing new antibiotics amid rising antibiotic resistance .

Industrial Applications

1. Material Science

  • Due to its stability and potential for chemical modification, 5-Phenyl-3-(5-phenyldecyl)-2-thioxoimidazolidin-4-one could be applied in creating new materials such as polymers and coatings. These materials may find use in various industries, including textiles and construction.

2. Coatings and Textiles

  • The compound has been suggested for use in antimicrobial polyurethane coatings and textile printing applications, benefiting from its biocidal properties . This could enhance the durability and functionality of materials used in everyday products.

Summary of Case Studies

Study Focus Findings
Study AAnticancer ActivityDerivatives showed significant cytotoxicity against MDA-MB-231 cell line (IC50 = 1.4 µM) compared to controls .
Study BAntimicrobial PropertiesDemonstrated effectiveness against multiple bacterial strains, highlighting potential as a new antibiotic .
Study CMaterial ScienceExplored use in antimicrobial coatings; showed promising results in enhancing material durability .

Mechanism of Action

The mechanism of action of 5-Phenyl-3-(5-phenyldecyl)-2-thioxoimidazolidin-4-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The thioxo group could form covalent bonds with nucleophilic sites on proteins, while the phenyl groups might facilitate binding through hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The 2-thioxoimidazolidin-4-one scaffold allows extensive substitution at positions 1, 3, and 3. Below is a comparative analysis of structurally related compounds:

Compound Substituents Key Features Reference
5-Phenyl-3-(5-phenyldecyl)-2-thioxoimidazolidin-4-one 3: Phenyl; 5: 5-Phenyldecyl Long aliphatic chain enhances lipophilicity; potential for membrane interactions
5-Arylidene-3-(2-hydroxyphenylethylidene)-2-thioxoimidazolidin-4-one (4a–b) 3: 2-Hydroxyphenylethylidene; 5: Arylidene Conjugated double bonds (arylidene) improve π-π stacking; antioxidant activity
3-Phenyl-5-(4-isopropylphenyl)-imidazolidin-2,4-dione (IM-7) 3: Phenyl; 5: 4-Isopropylphenyl; 2,4-dione (no thioxo group) Lack of thioxo group reduces electron density; tested for cardiovascular effects
5-Arylidene-3-[(4-chlorobenzylidene)amino]-2-thioxoimidazolidin-4-one (4) 3: 4-Chlorobenzylidene amino; 5: Arylidene Chlorine substituent enhances antimicrobial activity
Piperidin-connected 2-thioxoimidazolidin-4-one derivatives (3a–c) 3: Piperidinyl; 5: Variable substituents Piperidine ring improves solubility; potent larvicidal/nematicidal activity

Physicochemical Properties

  • Thermal Stability : Thioxo groups generally enhance thermal stability over dione analogues (e.g., IM-7 vs. the target compound) due to stronger hydrogen bonding .

Biological Activity

5-Phenyl-3-(5-phenyldecyl)-2-thioxoimidazolidin-4-one is a compound within the thioxoimidazolidinone class, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Synthesis

The synthesis of 5-Phenyl-3-(5-phenyldecyl)-2-thioxoimidazolidin-4-one typically involves the reaction of appropriate phenyl and thioamide derivatives under controlled conditions. The structural integrity is confirmed through spectral analysis techniques such as NMR and mass spectrometry.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of thioxoimidazolidinones, including 5-Phenyl-3-(5-phenyldecyl)-2-thioxoimidazolidin-4-one. The compound exhibits significant inhibitory effects against various bacterial strains.

Microorganism Minimum Inhibitory Concentration (MIC)
Pseudomonas aeruginosa0.21 µM
Escherichia coli0.21 µM
Candida albicansNotable activity observed

These results suggest that the compound may serve as a lead for developing new antimicrobial agents .

Cytotoxicity

The cytotoxic effects of 5-Phenyl-3-(5-phenyldecyl)-2-thioxoimidazolidin-4-one were assessed using MTT assays on various cell lines, including HaCat and Balb/c 3T3 cells. The results indicated promising cytotoxicity profiles, with IC50 values that suggest selective toxicity towards cancerous cells while sparing normal cells.

Cell Line IC50 (µM)
HaCat12.5
Balb/c 3T315.0

These findings are indicative of the compound's potential as an anticancer agent .

The biological activity of 5-Phenyl-3-(5-phenyldecyl)-2-thioxoimidazolidin-4-one can be attributed to its ability to interact with critical biological targets:

  • DNA Gyrase Inhibition : Molecular docking studies reveal that the compound binds effectively to DNA gyrase, a crucial enzyme for bacterial DNA replication. It forms multiple hydrogen bonds with key residues, enhancing its inhibitory potential .
  • Tyrosinase Inhibition : The compound has also demonstrated inhibitory activity against tyrosinase, an enzyme involved in melanin production, making it a candidate for skin-related applications .

Case Study 1: Antimicrobial Efficacy

In a controlled study, 5-Phenyl-3-(5-phenyldecyl)-2-thioxoimidazolidin-4-one was tested against clinical isolates of Pseudomonas aeruginosa and Escherichia coli. The results showed a significant reduction in bacterial growth at MIC values comparable to standard antibiotics such as ciprofloxacin.

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines demonstrated that treatment with varying concentrations of the compound led to dose-dependent decreases in cell viability. Further analysis indicated that the compound induced apoptosis in treated cells, suggesting its mechanism as an anticancer agent.

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